N-g-N-g-Dimethyl arginine hydrochloride

Description

Significance of Endogenous Methylarginines in Biological Systems

Arginine methylation is a widespread and vital post-translational modification in all eukaryotic organisms. frontiersin.orgbiologyinsights.com This process involves the transfer of a methyl group from a donor molecule, S-adenosyl methionine (SAM), to the guanidino nitrogen atoms of arginine residues within proteins. frontiersin.orgbiologyinsights.com This reaction is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). frontiersin.orgnih.gov

There are three main types of methylarginine (B15510414) products: monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). frontiersin.orgnih.gov These modifications are not trivial; they alter the arginine residue's properties by increasing its size and hydrophobicity and reducing its capacity to form hydrogen bonds. biologyinsights.comnih.gov These changes critically impact fundamental cellular processes by:

Regulating Protein-Protein and Protein-Nucleic Acid Interactions : Methylation can create docking sites for other proteins, particularly those with Tudor domains, which act as "readers" of these methyl marks, thereby influencing protein complex assembly and function. frontiersin.orgnih.govnih.gov

Modulating Gene Expression : Arginine methylation, particularly of histone proteins, is an epigenetic mechanism that can either promote or repress gene transcription, playing a crucial role in maintaining genome integrity. frontiersin.orgthe-scientist.com

Controlling RNA Metabolism : Many RNA-binding proteins are targets for PRMTs, and their methylation affects processes like mRNA splicing and stability. nih.govnih.gov

Once these methylated proteins are broken down (a process called proteolysis), the free methylarginines (MMA, ADMA, and SDMA) are released into the cytosol and can enter the bloodstream. drugbank.comoup.comnih.gov

| Methylarginine | Abbreviation | Generating Enzymes | Key Biological Feature |

|---|---|---|---|

| Monomethylarginine | MMA | Type I and Type II PRMTs | A precursor to both ADMA and SDMA. nih.gov |

| Asymmetric Dimethylarginine | ADMA | Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) | A potent inhibitor of all nitric oxide synthase (NOS) isoforms. oup.comnih.gov |

| Symmetric Dimethylarginine | SDMA | Type II PRMTs (PRMT5, 9) | Does not inhibit nitric oxide synthase (NOS). oup.com |

Overview of Asymmetric Dimethylarginine (ADMA) as a Research Focus

Among the methylarginines, ADMA has become a primary focus of research due to its potent biological activity. It acts as an endogenous competitive inhibitor of nitric oxide synthase (NOS) by competing with the enzyme's natural substrate, L-arginine. nih.govnih.govnih.gov Nitric oxide (NO) is a critical signaling molecule that plays a vital role in maintaining vascular homeostasis; it is a potent vasodilator and has anti-atherosclerotic properties. nih.govyoutube.com

By inhibiting NOS, elevated levels of ADMA lead to reduced NO bioavailability, which is a central feature of endothelial dysfunction. nih.govbiorxiv.org Endothelial dysfunction is a known precursor to atherosclerosis and other cardiovascular diseases. nih.gov Consequently, ADMA has been identified as an emerging contributor to, or marker for, cardiovascular risk. nih.govnih.gov

Elevated plasma levels of ADMA have been documented in a wide range of pathological conditions, including:

Hypertension caymanchem.comnih.gov

Hypercholesterolemia nih.gov

Chronic Heart Failure caymanchem.comnih.gov

Chronic Kidney Disease caymanchem.comnih.gov

Diabetes Mellitus nih.govfrontiersin.org

This strong association has positioned ADMA as a significant biomarker and a potential therapeutic target. nih.govnih.govnih.gov Research has shown that even modest increases in ADMA concentration can significantly inhibit NO production, leading to vasoconstriction and other pro-atherogenic effects. oup.comfrontiersin.org Furthermore, ADMA has been implicated in accelerating endothelial cell senescence, a process linked to aging and cardiovascular disease, potentially through mechanisms involving oxidative stress. ahajournals.org

Contextualization of ADMA within Arginine Metabolism Research

ADMA's role is intrinsically linked to the broader metabolic pathways of L-arginine. L-arginine is a semi-essential amino acid with diverse metabolic fates, serving as a precursor for the synthesis of not only nitric oxide but also protein, creatine, and urea. youtube.com ADMA is formed from the breakdown of proteins containing methylated arginine residues. drugbank.com

Once released into the circulation, ADMA interferes with the L-arginine-NO pathway. drugbank.com This creates a dynamic interplay often referred to as the "L-arginine paradox": the observation that supplemental L-arginine can improve NO-mediated functions in individuals with endothelial dysfunction, despite baseline L-arginine levels being theoretically sufficient to saturate the NOS enzyme. nih.govbiorxiv.org The presence of ADMA as a competitive inhibitor helps to explain this paradox, as the ratio of L-arginine to ADMA, rather than the absolute concentration of L-arginine alone, is a more critical determinant of NO production. nih.gov

The metabolism of ADMA itself is a key area of research. While a fraction is excreted by the kidneys, the majority of ADMA is degraded by the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which converts ADMA to citrulline and dimethylamine. caymanchem.comnih.govnih.gov The activity of DDAH is therefore a crucial regulator of intracellular and circulating ADMA levels. oup.comnih.gov Intriguingly, research has shown that L-arginine can act as a competitive inhibitor of DDAH, suggesting a complex feedback mechanism where L-arginine can regulate the breakdown of its own inhibitor, ADMA. nih.govnih.gov This regulatory pathway helps maintain a delicate balance in NO homeostasis. nih.gov

| Enzyme Family | Specific Enzyme(s) | Role in Relation to ADMA | Substrate(s)/Product(s) |

|---|---|---|---|

| Protein Arginine Methyltransferases (PRMTs) | Type I PRMTs (e.g., PRMT1) | Synthesize ADMA residues on proteins. nih.govnih.gov | Substrates: Arginine residues, S-adenosyl methionine. biologyinsights.com |

| Dimethylarginine Dimethylaminohydrolase (DDAH) | DDAH1, DDAH2 | Metabolize (degrade) free ADMA. nih.govnih.gov | Substrate: ADMA; Products: Citrulline, Dimethylamine. nih.gov |

| Alanine-Glyoxylate Aminotransferase 2 (AGXT2) | AGXT2 | Metabolizes ADMA. caymanchem.com | - |

| Nitric Oxide Synthase (NOS) | eNOS, nNOS, iNOS | Inhibited by ADMA. oup.comnih.gov | Substrate: L-arginine; Product: Nitric Oxide, Citrulline. youtube.com |

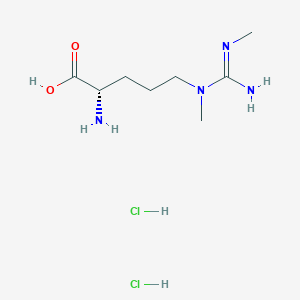

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-5-[methyl-(N'-methylcarbamimidoyl)amino]pentanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2.2ClH/c1-11-8(10)12(2)5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDQAFGNCMVXFE-ILKKLZGPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N(C)CCCC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C(N)N(C)CCC[C@@H](C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of N G N G Dimethyl Arginine

Origins of Methylarginine (B15510414) Residues

The journey of ADMA begins not as a free amino acid, but as a modification to arginine residues already incorporated into proteins. This process is a key example of post-translational modification, a mechanism cells use to diversify the functions of their proteins after they have been synthesized. nih.govnih.gov

Post-Translational Modification of Arginine Residues in Proteins

The synthesis of what will become ADMA is initiated by the methylation of arginine residues within proteins. nih.govnews-medical.net This reaction is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). nih.gov These enzymes transfer methyl groups from a donor molecule, S-adenosyl-L-methionine (SAM), to the guanidino nitrogen atoms of arginine. wikipedia.orgresearchgate.net This process results in the formation of monomethylarginine (MMA) and subsequently, either asymmetric dimethylarginine (ADMA) or symmetric dimethylarginine (SDMA), depending on the type of PRMT involved. nih.govnews-medical.net The dimethylation process, which preserves the positive charge of the arginine residue but increases its size and hydrophobicity, can significantly alter the protein's structure and its interactions with other molecules. news-medical.net

Protein Arginine Methyltransferases (PRMTs) in ADMA Synthesis

The specific formation of ADMA is governed by a particular class of PRMTs. These enzymes are crucial in dictating the levels of asymmetrically methylated proteins within the cell. nih.gov

Role of Type I PRMTs in Asymmetric Dimethylarginine Generation

Type I PRMTs are the specific enzymes responsible for the synthesis of ADMA. nih.govwikipedia.org This family includes PRMT1, PRMT2, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. nih.govwikipedia.org The process begins with the creation of a monomethylarginine residue. nih.gov Type I PRMTs then catalyze a second methylation step, adding another methyl group to the same terminal nitrogen atom of the guanidinium (B1211019) group, resulting in the formation of an asymmetric dimethylarginine residue within the protein. nih.govwikipedia.orgresearchgate.net PRMT1 is the predominant enzyme in this category, responsible for approximately 90% of ADMA formation in mammalian cells. mdpi.com

Specific PRMT Isoforms and Subcellular Localization

The various PRMT1 isoforms exhibit distinct subcellular localizations, which suggests they may have specialized roles within the cell. For instance, PRMT1v1 and PRMT1v7 are found to have more intense nuclear expression, while PRMT1v2 is predominantly located in the cytoplasm. nih.gov Other isoforms like PRMT1v3, v4, v5, and v6 show a more equal distribution between the nucleus and cytoplasm. nih.gov The localization of these enzymes is not static and can be influenced by the cell type and the methylation status of their substrates. nih.gov PRMT8 is unique in that it is tethered to the plasma membrane and is primarily expressed in brain tissue. nih.gov

| PRMT Isoform | Predominant Subcellular Localization |

| PRMT1v1 | Nucleus nih.gov |

| PRMT1v2 | Cytoplasm nih.gov |

| PRMT1v3 | Nucleus and Cytoplasm nih.gov |

| PRMT1v4 | Nucleus and Cytoplasm nih.gov |

| PRMT1v5 | Nucleus and Cytoplasm nih.gov |

| PRMT1v6 | Nucleus and Cytoplasm nih.gov |

| PRMT1v7 | Nucleus nih.gov |

| PRMT8 | Plasma Membrane (primarily in brain tissue) nih.gov |

Release of Free N-g-N-g-Dimethyl Arginine

The final step in the biosynthesis of free ADMA is the breakdown of the proteins that contain the asymmetrically methylated arginine residues. nih.govnih.gov

Proteolytic Cleavage of Methylated Proteins

Free ADMA is released into the cytosol following the hydrolysis or proteolysis of proteins containing these modified arginine residues. nih.govnih.govnih.gov This protein degradation occurs through cellular machinery such as the proteasome. researchgate.net Once the methylated proteins are broken down, the resulting free amino acids, including ADMA, N-monomethyl-L-arginine (L-NMMA), and symmetric dimethylarginine (SDMA), are released. nih.gov Because protein methylation is generally an irreversible modification, the breakdown of the entire protein is the primary way to turn off the methylation signal. nih.gov Consequently, many methylated proteins are observed to have high turnover rates. nih.gov After its release, free ADMA can then be transported out of the cell into the bloodstream. nih.govnih.gov

Metabolism and Degradation Pathways of N G N G Dimethyl Arginine

Alanine-Glyoxylate Aminotransferase 2 (AGXT2) Pathway

A secondary, but physiologically significant, metabolic pathway for ADMA involves the enzyme alanine-glyoxylate aminotransferase 2 (AGXT2). nih.govoup.com This enzyme provides an alternative route for the clearance of ADMA and other methylarginines. mdpi.comoup.com AGXT2 is a mitochondrial aminotransferase that is expressed predominantly in the kidneys. ahajournals.orgnih.gov

The AGXT2 enzyme catalyzes the transamination of ADMA, converting it into α-keto-δ-(N^G,N^G-dimethylguanidino) valeric acid (DMGV). nih.govmdpi.comnih.gov This pathway has been demonstrated to be relevant in regulating ADMA levels in vivo. nih.gov Overexpression of human AGXT2 in experimental mouse models resulted in significantly lower plasma and tissue concentrations of ADMA. ahajournals.orgnih.gov This reduction in ADMA levels helps protect against the inhibition of nitric oxide production. ahajournals.orgnih.gov Unlike the DDAH pathway, AGXT2 can also metabolize SDMA. nih.govoup.com

Identification of Novel Metabolites in Experimental Models

Research into the metabolic fate of ADMA has led to the identification and quantification of its downstream products. These metabolites serve as important biomarkers for understanding the activity of different metabolic pathways.

Alpha-keto-delta-(N,N-dimethylguanidino)valeric acid (DMGV) was first identified as a novel metabolite of ADMA in isotopic studies conducted in rats. nih.gov It is the direct product of the AGXT2-mediated transamination of ADMA. nih.gov The development of sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has enabled the precise quantification of DMGV in biological fluids. nih.gov This has allowed researchers to investigate the clinical relevance of the AGXT2 pathway. nih.gov More recently, DMGV has been identified as a biomarker for liver fat content and a predictor for the development of diabetes. nih.gov

| Biological Fluid | Concentration Range |

|---|---|

| Plasma | 19.1 to 77.5 nmol/L nih.gov |

| Urine | 0.0114 to 1.03 μmol/mmol creatinine nih.gov |

Gamma-(N,N-dimethylguanidino)butyric Acid

Gamma-(N,N-dimethylguanidino)butyric acid is a further metabolite of ADMA. Its formation follows the transamination of ADMA by the enzyme AGXT2, which produces α-keto-δ-(N,N-dimethylguanidino)valeric acid. nih.gov This alpha-ketoacid analog can then undergo oxidative decarboxylation to yield gamma-(N,N-dimethylguanidino)butyric acid. nih.gov Isotopic studies in rats have identified this compound as one of the metabolites recovered in urine after the administration of labeled ADMA. nih.gov In these studies, gamma-(N,N-dimethylguanidino)butyric acid accounted for approximately 18.4% of the radioactivity found in the urine within the first 12 hours. nih.gov

N alpha-Acetyl-NG,NG-dimethyl-L-arginine

N-acetylation represents another pathway for the modification and subsequent elimination of ADMA. nih.gov This process involves the formation of N alpha-Acetyl-NG,NG-dimethyl-L-arginine (Ac-ADMA). oup.com This metabolite is considered a phase II metabolite of ADMA, and its formation is a recognized elimination pathway. nih.gov The acetylation of ADMA primarily occurs in the liver, kidney, and small intestine. oup.com Studies in rats have shown that N alpha-Acetyl-NG,NG-dimethyl-L-arginine is one of the urinary metabolites of ADMA, constituting about 8.5% of the excreted radioactivity in a 12-hour period. nih.gov Research in healthy human volunteers has detected Ac-ADMA in both plasma and urine, confirming that N-acetylation is an active, though perhaps undercharacterized, metabolic pathway for ADMA in humans. nih.govoup.com

Excretion Pathways

While the majority of ADMA is cleared through enzymatic degradation, a smaller portion is eliminated from the body via excretion. biocrates.comahajournals.org The primary route for excretion is through the kidneys into the urine. nih.govresearchgate.net In healthy humans, approximately 10-20% of the daily production of ADMA is excreted unchanged in the urine. biocrates.commdpi.com The kidneys play a crucial role in regulating plasma ADMA levels, not only through metabolism via DDAH and AGXT2 enzymes present in high levels in renal tissue, but also through this direct excretion. mdpi.commdpi.comoup.com Studies measuring the renal extraction of dimethylarginines found a significant uptake of ADMA from arterial blood, indicating the kidney's active role in its clearance. oup.com

| Pathway | Mechanism | Primary Organs | Approximate Contribution |

|---|---|---|---|

| Metabolic Degradation | Enzymatic catabolism by DDAH and AGXT2 | Liver, Kidneys nih.gov | ~80-90% researchgate.netbiocrates.com |

| Renal Excretion | Filtration and excretion into urine | Kidneys nih.gov | ~10-20% biocrates.commdpi.com |

| Biliary Excretion | Secretion into bile | Liver nih.gov | Contribution not fully quantified |

Enzymatic Regulation and Molecular Interactions

Inhibition of Nitric Oxide Synthase (NOS) by N-g-N-g-Dimethyl Arginine

N-g-N-g-dimethylarginine is a well-established endogenous inhibitor of nitric oxide synthase (NOS), the enzyme responsible for synthesizing nitric oxide (NO). ahajournals.orgresearchgate.netcaymanchem.comresearchgate.netfrontiersin.org NO is a vital signaling molecule with diverse physiological functions, including the regulation of vascular tone, inhibition of platelet aggregation, and modulation of leukocyte adhesion. By impeding NOS activity, ADMA curtails NO production, which can lead to endothelial dysfunction, a key event in the pathogenesis of atherosclerosis and other cardiovascular disorders. ahajournals.orgahajournals.org Elevated plasma levels of ADMA are recognized as an independent cardiovascular risk factor. nih.gov

The inhibitory action of ADMA on NOS is competitive with the enzyme's substrate, L-arginine. ahajournals.orgnih.govnih.govresearchgate.net Both molecules possess structural similarities that allow them to bind to the active site of NOS. However, ADMA cannot be metabolized by NOS to produce NO. Consequently, when ADMA occupies the active site, it obstructs L-arginine from binding, thereby competitively inhibiting NO synthesis. researchgate.net The extent of this inhibition is contingent on the relative concentrations of ADMA and L-arginine. An elevated ADMA/L-arginine ratio correlates with reduced NO production. nih.gov This competitive inhibition helps to explain the "L-arginine paradox," where supplemental L-arginine can enhance NO-mediated functions despite baseline L-arginine concentrations being theoretically sufficient to saturate the enzyme. nih.gov

Three distinct isoforms of NOS have been identified: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). ADMA is capable of inhibiting all three isoforms. ahajournals.orgjcbmr.com Inhibition of eNOS in the vascular endothelium is particularly significant as it leads to impaired vasodilation and contributes to the pro-atherogenic state. The inhibition of nNOS can impact neuronal signaling, while the inhibition of iNOS, which is typically expressed during inflammatory responses, can modulate immune function. While ADMA inhibits all isoforms, the potency of inhibition can vary. jcbmr.com For instance, some research suggests that nNOS activity is more potently inhibited by ADMA compared to eNOS. jcbmr.com

Regulation of DDAH Activity and Expression

The primary route for the metabolic clearance of ADMA is through the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which hydrolyzes ADMA to L-citrulline and dimethylamine. caymanchem.comnih.govatsjournals.org Therefore, the activity and expression of DDAH are critical determinants of intracellular and circulating ADMA concentrations. nih.govnih.gov Two isoforms of DDAH have been identified, DDAH1 and DDAH2, which exhibit distinct tissue distributions and regulatory mechanisms. physiology.orgnih.gov

A variety of physiological and pathological factors can modulate DDAH activity and expression. Oxidative stress is a major contributor to DDAH inhibition. ahajournals.org Reactive oxygen species can oxidize a critical sulfhydryl group in the active site of DDAH, leading to its inactivation and subsequent accumulation of ADMA. ahajournals.org Other factors that have been shown to decrease DDAH activity include oxidized low-density lipoprotein (LDL), homocysteine, and high glucose levels. researchgate.net Conversely, factors such as retinoic acid can increase DDAH expression and activity, leading to reduced ADMA levels and enhanced NO synthesis. ahajournals.org

| Factor | Effect on DDAH Activity/Expression | Consequence for ADMA Levels |

| Oxidative Stress | Decreases activity | Increases |

| Oxidized LDL | Decreases activity | Increases |

| Homocysteine | Decreases activity | Increases |

| High Glucose | Decreases activity | Increases |

| Retinoic Acid | Increases expression | Decreases |

| Simvastatin | Increases DDAH1 mRNA expression | Decreases |

This table provides a summary of various factors and their impact on DDAH and ADMA levels.

The expression of DDAH is regulated at both the transcriptional and post-transcriptional levels. The promoters for both DDAH1 and DDAH2 contain sterol response elements, indicating that their transcription can be influenced by sterol response element-binding proteins (SREBPs). nih.gov For instance, simvastatin has been shown to increase DDAH1 mRNA expression. nih.govphysiology.org Studies have also demonstrated that NF-κB acetylation can upregulate DDAH2 expression by enhancing the binding of NF-κB to the DDAH2 promoter. spandidos-publications.comingentaconnect.com Post-transcriptional regulation can also occur, affecting the stability of DDAH mRNA and protein, although this is an area of ongoing investigation. spandidos-publications.com

Cellular Transport Mechanisms

The movement of asymmetric dimethylarginine (ADMA) across cell membranes is a critical determinant of its intracellular concentration and, consequently, its biological activity. This transport is primarily mediated by specific carrier proteins that also handle the transport of L-arginine, the substrate for nitric oxide synthase (NOS).

The cellular uptake and efflux of ADMA are predominantly facilitated by members of the cationic amino acid transporter (CAT) family, which belong to the solute carrier family 7 (SLC7). These transporters are responsible for the sodium-independent transport of cationic amino acids such as L-arginine, L-lysine, and L-ornithine across the plasma membrane. ADMA, being structurally similar to L-arginine, is a substrate for these transporters.

The primary isoforms involved in ADMA transport are CAT1 (SLC7A1) and CAT2 (SLC7A2). CAT1 is a high-affinity transporter for L-arginine and has also been shown to transport ADMA. CAT2 exhibits lower affinity but higher capacity for these substrates. The transport kinetics of these proteins indicate that they play a significant role in the renal and hepatic clearance of ADMA. In addition to CATs, other transporters like the organic cation transporter 2 (OCT2) and the multidrug and toxin extrusion protein 1 (MATE1) have been identified as capable of transporting ADMA, further highlighting the complex regulation of its cellular and systemic levels.

Table 1: Key Transporters of N,N-Dimethylarginine (ADMA)

| Transporter | Gene Name | Substrates | Key Characteristics |

|---|---|---|---|

| CAT1 | SLC7A1 | L-arginine, ADMA | High-affinity, low-capacity transport. |

| CAT2 | SLC7A2 | L-arginine, ADMA | Low-affinity, high-capacity transport. |

| OCT2 | SLC22A2 | ADMA, L-arginine | Contributes to renal and hepatic elimination. |

| MATE1 | SLC47A1 | ADMA, L-arginine | Involved in the excretion of organic cations. |

A notable characteristic of the system y+ family of transporters, which includes CAT-1, is the phenomenon of trans-stimulation. This process involves the exchange of extracellular and intracellular amino acids, where the presence of a substrate on one side of the membrane stimulates the transport of another substrate from the opposite side.

In the context of ADMA and L-arginine, this means that high extracellular concentrations of L-arginine can stimulate the efflux of intracellular ADMA. This interaction is reciprocal, as high extracellular ADMA can also promote the efflux of intracellular L-arginine. This trans-stimulated transport is a crucial mechanism for regulating the intracellular L-arginine/ADMA ratio, which is a key determinant of NOS activity. By promoting the removal of the inhibitor ADMA, an influx of the substrate L-arginine can enhance nitric oxide (NO) production.

Interplay with the Renin-Angiotensin System

The renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis, has a significant interplay with ADMA. Angiotensin II, the primary effector of the RAS, has been shown to increase plasma and renal cortex ADMA levels. This effect is associated with increased expression of protein arginine methyltransferase-1 (PRMT-1), the enzyme responsible for ADMA synthesis, and decreased activity of dimethylarginine dimethylaminohydrolase (DDAH), the enzyme that degrades ADMA.

Conversely, inhibitors of the RAS, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs), have been demonstrated to reduce serum ADMA levels. This reduction in ADMA may contribute to the beneficial cardiovascular effects of these drugs by improving endothelial function and NO bioavailability.

Influence on Oxidative Stress Pathways

ADMA is closely linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products. One of the primary mechanisms by which ADMA promotes oxidative stress is through the uncoupling of nitric oxide synthase (NOS).

When the ratio of L-arginine to ADMA is low, NOS can become uncoupled, leading to the production of superoxide anions (O2−) instead of NO. Superoxide can then react with any available NO to form peroxynitrite (ONOO−), a potent and damaging oxidant. This process not only reduces the beneficial effects of NO but also actively contributes to cellular damage. Furthermore, oxidized low-density lipoprotein (ox-LDL), a key player in atherosclerosis, can increase ADMA levels by inducing PRMT and inhibiting DDAH, creating a vicious cycle of endothelial dysfunction and oxidative stress. nih.gov

Activation of Signal Transducer and Activator of Transcription 3 (STAT3)

Recent research has indicated a potential link between elevated ADMA levels and the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a critical role in various cellular processes, including inflammation, proliferation, and survival. Evidence suggests that increased ADMA may contribute to the development of certain pathological conditions, such as pulmonary hypertension, through a cascade involving STAT3 and Hypoxia Inducible Factor 1A (HIF1A). The activation of STAT3 by ADMA represents a novel mechanism by which this compound can exert its pro-inflammatory and pro-proliferative effects.

Stabilization of Hypoxia Inducible Factor 1A (HIF1A)

Asymmetric dimethylarginine may also influence cellular responses to hypoxia through its interaction with the STAT3/HIF1A signaling axis. Hypoxia Inducible Factor 1A (HIF1A) is a master regulator of the cellular response to low oxygen conditions. Under normoxic conditions, HIF1A is rapidly degraded. However, under hypoxic conditions, it is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. The finding that the effects of ADMA may be mediated through a STAT3/HIF-1alpha cascade suggests that elevated ADMA levels could lead to the stabilization of HIF1A, thereby promoting cellular adaptation to hypoxia and potentially contributing to disease pathogenesis.

Cellular and Physiological Roles in Experimental Models

Impact on Nitric Oxide Bioavailability in Endothelial Function

The vascular endothelium is critical for maintaining the normal function and structure of blood vessels, and a key aspect of this role is the production of nitric oxide (NO). nih.govresearchgate.net Endothelial dysfunction is often characterized by the impaired bioavailability of NO. nih.gov Asymmetric dimethylarginine (ADMA) is a primary endogenous inhibitor of nitric oxide synthase (NOS), the enzyme that synthesizes NO from the amino acid L-arginine. nih.govnih.gov By competing with L-arginine for the active site of NOS, ADMA directly inhibits NO production, leading to reduced NO bioavailability. mdpi.comresearchgate.net

This inhibition is a central mechanism linking elevated ADMA levels to endothelial dysfunction. nih.gov The ratio of L-arginine to ADMA in plasma is often considered an indicator of NO bioavailability; a lower ratio suggests impaired NO synthesis capacity. nih.gov In experimental settings, elevated ADMA concentrations have been consistently linked to impaired endothelial and microvascular function, which is a potential mechanism for organ failure in various disease models. nih.gov The metabolism of ADMA is primarily carried out by the enzyme dimethylarginine dimethylaminohydrolase (DDAH), and reduced activity of this enzyme can lead to ADMA accumulation and subsequent inhibition of NO synthesis. scispace.comresearchgate.net Therefore, the interplay between L-arginine, ADMA, and DDAH is a critical determinant of endothelial health and function.

Effects on Pulmonary Physiology and Structure in Murine Models

Studies using murine models have demonstrated that elevated levels of ADMA can significantly impact lung function and structure. nih.govresearchgate.netnih.gov The balance between the L-arginine-metabolizing enzymes, nitric oxide synthase (NOS) and arginase, is crucial for maintaining normal lung mechanics. nih.govresearchgate.netnih.gov As a competitive inhibitor of NOS, ADMA disrupts this balance, leading to observable changes in airway physiology. nih.govresearchgate.netumt.edunih.gov

In a murine model involving continuous subcutaneous ADMA infusion, animals exhibited significantly altered airway responsiveness. nih.govresearchgate.net Specifically, ADMA administration led to enhanced lung resistance and decreased dynamic compliance in response to methacholine, a bronchoconstrictor agent. nih.govresearchgate.net Airway hyperresponsiveness (AHR) is a key feature of asthma, and these findings suggest that by inhibiting NO—a known bronchodilator—ADMA can contribute to abnormal airway physiology. nih.gov

The same murine models revealed that the physiological changes in lung mechanics were associated with structural alterations. nih.govresearchgate.netnih.gov Following two weeks of ADMA infusion, assessment of the lungs showed a significant increase in lung collagen content. nih.govresearchgate.net This increase in collagen deposition was observed histologically in the airways and was quantitatively confirmed by measuring lung hydroxyproline content. nih.gov The decrease in dynamic compliance observed in these animals is thought to reflect changes in the elasticity of the lung parenchyma, consistent with increased collagen deposition. nih.gov These findings suggest a role for ADMA in promoting pulmonary fibrosis. nih.govresearchgate.net

Elevated ADMA levels were found to perturb the L-arginine metabolic pathways in the lungs of mice. nih.gov This perturbation involves the inhibition of NOS activity, which was evidenced by a significant decrease in nitrite concentrations in the lung fluid of ADMA-treated animals. nih.govresearchgate.netnih.gov Concurrently, there was an increase in the activity of the competing enzyme, arginase, which converts L-arginine to urea and L-ornithine. nih.govnih.gov This was reflected by elevated urea levels in the lung fluid and increased arginase activity in lung homogenates. nih.govresearchgate.netnih.gov The shift in L-arginine metabolism away from NO production and towards the arginase pathway contributes to the observed effects on airway responsiveness and structure. nih.gov

Table 1: Effects of ADMA Infusion on Pulmonary Parameters in Murine Models

| Parameter | Observation in ADMA-Treated Mice | Implication | Source |

|---|---|---|---|

| Airway Responsiveness | Enhanced lung resistance and decreased dynamic compliance in response to methacholine. | Increased airway narrowing; a feature of asthma. | nih.govresearchgate.netnih.gov |

| Collagen Content | Significantly increased lung collagen deposition. | Structural changes in lung parenchyma, potential for fibrosis. | nih.govresearchgate.netnih.gov |

| Nitrite Levels (Lung Fluid) | Significantly decreased. | Reduced Nitric Oxide (NO) production due to NOS inhibition. | nih.govresearchgate.netnih.gov |

| Urea Levels (Lung Fluid) | Elevated. | Shift in L-arginine metabolism towards the arginase pathway. | nih.govresearchgate.netnih.gov |

| Arginase Activity (Lung Homogenates) | Elevated. | Increased conversion of L-arginine to urea and ornithine. | nih.govresearchgate.netnih.gov |

Role in Renal Physiological Processes in Animal Models

The kidney plays a crucial role in the metabolism and clearance of dimethylarginines. scispace.com Animal models, particularly in rats and mice, have shown that the kidney is a major site for the elimination of ADMA from the systemic circulation. scispace.comnih.gov Studies measuring arteriovenous concentration differences in rats revealed a significant net uptake of ADMA by the kidney, with a fractional extraction rate of approximately 35%. scispace.com

This renal uptake is not primarily due to urinary excretion of the unchanged molecule. scispace.com In fact, the elimination of ADMA by the rat kidney is largely attributed to a high metabolic turnover within the organ itself. scispace.com The enzyme dimethylarginine dimethylaminohydrolase (DDAH), which degrades ADMA into L-citrulline and dimethylamine, is highly expressed in the kidney cortex. scispace.commdpi.com This enzymatic degradation is responsible for the observed net renal uptake of ADMA. scispace.commdpi.com In states of renal insufficiency in animal models, plasma levels of ADMA are often elevated, which is linked to a reduction in both its metabolic degradation and urinary clearance. drugbank.comnih.gov Symmetric dimethylarginine (SDMA), an isomer of ADMA, is also cleared by the kidneys but is thought to depend more heavily on urinary excretion than metabolic degradation. scispace.com Its levels are often used as a biomarker for glomerular filtration rate (GFR) in various species, including rats. nih.gov

Modulation of Blood-Brain Barrier Function in In Vitro and Animal Models

The blood-brain barrier (BBB) is a highly selective interface that regulates the microenvironment of the central nervous system (CNS). epa.gov Emerging evidence from in vitro and animal models indicates that ADMA can negatively modulate the critical functions of the BBB. nih.gov

In vitro studies using human brain microvascular endothelial cells (hBMVEC) have shown that ADMA can disrupt the physical barrier function of the BBB. nih.gov This disruption is characterized by a significant decrease in electrical resistance and an increase in the paracellular permeability of the endothelial monolayers. epa.govnih.gov Furthermore, ADMA treatment can trigger inflammatory responses at the BBB, leading to significantly elevated adhesion and extravasation of monocytes across the endothelial layer. nih.gov This is accompanied by increased production of inflammatory cytokines and cell adhesion molecules. nih.gov

In situ brain perfusion studies in anesthetized mice have demonstrated that ADMA can cross both the blood-brain barrier and the blood-cerebrospinal fluid (CSF) barrier. nih.govbiorxiv.org The transport of ADMA is a saturable process, indicating the involvement of specific transporters. nih.govbiorxiv.org Both ADMA and L-arginine appear to utilize the cationic amino acid transport system y+. epa.gov Importantly, these animal models have also provided the first evidence of a significant CNS-to-blood efflux mechanism for ADMA, suggesting that the brain has a system for actively removing this NOS inhibitor. nih.govbiorxiv.org

Table 2: Summary of N,N-Dimethylarginine Effects on the Blood-Brain Barrier

| Model Type | Key Findings | Mechanism/Implication | Source |

|---|---|---|---|

| In Vitro (hBMVEC) | Decreased electrical resistance; increased paracellular permeability. | Disruption of BBB physical integrity. | epa.govnih.gov |

| In Vitro (hBMVEC) | Increased monocyte adhesion and migration; elevated inflammatory cytokines. | Induction of neuroinflammatory and neuroimmune responses. | nih.gov |

| In Situ (Mouse) | Saturable transport of ADMA across the BBB and blood-CSF barrier. | Involvement of specific carrier proteins (e.g., y+ system). | epa.govnih.govbiorxiv.org |

| In Situ (Mouse) | Evidence of a CNS-to-blood efflux system for ADMA. | Active removal of ADMA from the central nervous system. | nih.govbiorxiv.org |

Inflammatory Activation of Human Brain Microvascular Endothelial Cells (hBMVEC)

N-g-N-g-Dimethyl arginine, also known as asymmetric dimethylarginine (ADMA), has been identified as a factor that can induce inflammatory responses in human brain microvascular endothelial cells (hBMVEC), which constitute the primary component of the blood-brain barrier (BBB). mdpi.com Experimental models show that ADMA disrupts the physical barrier function of these cells, leading to a significant decrease in electrical resistance and an increase in paracellular permeability of hBMVEC monolayers. mdpi.commdpi.com

ADMA triggers immune-endothelial interactions, significantly elevating the adhesion of primary human monocytes and their subsequent extravasation across the endothelial monolayer. mdpi.commdpi.com This process is characterized as an inflammatory dysfunction, marked by increased levels of specific cell adhesion molecules and inflammatory cytokines. mdpi.com Research has documented a notable rise in the production of Vascular Cell Adhesion Molecule-1 (VCAM-1), RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), and Vascular Endothelial Growth Factor-A (VEGF-A) in hBMVECs treated with ADMA. mdpi.com Furthermore, this treatment leads to the overproduction of a range of inflammatory cytokines, including IL-1β, TNF-α, IL-6, IL-10, IL-4, IL-2, IL-13, and IL-12p70. mdpi.commdpi.com

These findings suggest that elevated levels of ADMA can impair the functions of the blood-brain barrier by disrupting the endothelial barrier and provoking neuroinflammatory and neuroimmune responses. mdpi.commdpi.com The activation of brain microvasculature endothelial cells by ADMA provides a potential cellular mechanism for neuroinflammation. mdpi.com

Influence on Protein Synthesis in Select Contexts

The relationship between N-g-N-g-Dimethyl arginine and protein synthesis is primarily defined by its origin. Free ADMA is not a modulator of protein synthesis but rather a metabolic byproduct of post-translational protein modification and subsequent protein degradation. nih.govdrugbank.com The process begins when arginine residues within proteins are methylated by a group of enzymes known as protein arginine N-methyltransferases (PRMTs). oup.com This methylation of proteins is an irreversible modification that plays a role in regulating cellular functions, including processes like transcription and translation. nih.gov

The regulatory signal imparted by protein methylation is terminated only through the complete proteolytic breakdown of the protein. nih.gov It is during this process of protein turnover that free ADMA is released into the cytoplasm. oup.comovid.com Therefore, the cellular concentration of free ADMA is intrinsically linked to the rate of synthesis and, more directly, the degradation of a specific pool of methylated proteins, many of which have high turnover rates. nih.gov While the methylation of proteins is involved in regulating protein synthesis, free ADMA itself is a catabolite released after these proteins are degraded. nih.govoup.com

Interaction with the Urea Cycle

N-g-N-g-Dimethyl arginine interacts with the urea cycle through their shared connection to the amino acid L-arginine. oup.com L-arginine is a common substrate for two key enzymes: nitric oxide synthase (NOS), which produces nitric oxide (NO) and L-citrulline, and arginase, which is a central component of the urea cycle that converts L-arginine into L-ornithine and urea. oup.com ADMA is a potent endogenous inhibitor of all NOS isoforms, competing with L-arginine and thereby reducing NO production. oup.com

This interaction becomes particularly evident in congenital urea cycle disorders. The enzymes argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), which are part of the urea cycle, are also responsible for recycling L-citrulline back to L-arginine in various tissues. Studies in patients with specific urea cycle enzyme defects reveal significant alterations in the NO pathway, which is regulated by ADMA.

Ornithine Transcarbamylase (OTC) Deficiency: Patients showed significantly high levels of NO metabolites (NOx⁻) and a positive correlation between NOx⁻ and arginine, suggesting enhanced NO synthesis while receiving arginine supplementation.

Argininosuccinate Synthetase (ASS) Deficiency: These patients had significantly low NOx⁻ levels and significantly high ADMA concentrations, indicating that NO synthesis remains low despite arginine supplementation.

Argininosuccinate Lyase (ASL) Deficiency: Patients had normal NOx⁻ levels but, like those with ASS deficiency, showed an inverse correlation between NOx⁻ and citrulline, suggesting a negative effect of citrulline and ADMA on NO synthesis.

These findings indicate that the functionality of the urea cycle has a direct impact on the balance between L-arginine, ADMA, and NO synthesis.

| Urea Cycle Disorder | Nitrite/Nitrate (NOx⁻) Levels | ADMA Levels | Key Correlation |

|---|---|---|---|

| OTC Deficiency | Significantly High | Nonsignificantly High | NOx⁻ positively correlated with Arginine |

| ASS Deficiency | Significantly Low | Significantly High | NOx⁻ inversely correlated with Citrulline |

| ASL Deficiency | Normal | Nonsignificantly High | NOx⁻ inversely correlated with Citrulline |

Research Methodologies and Analytical Approaches for N G N G Dimethyl Arginine

Quantification Techniques in Biological Matrices

The choice of quantification technique is often dictated by the required sensitivity, specificity, sample throughput, and available instrumentation. The most established methods for ADMA analysis include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

HPLC with fluorescence detection is a widely used and cost-effective method for quantifying ADMA in biological fluids. researchgate.net Since ADMA is not naturally fluorescent, a pre-column or post-column derivatization step is necessary to attach a fluorescent tag to the molecule. nih.gov A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with the primary amine group of ADMA in the presence of a thiol-containing compound to produce a highly fluorescent isoindole derivative. oup.comgoogle.com

The chromatographic separation is typically achieved using reversed-phase C18 columns. nih.gov A critical challenge for this method is the complete chromatographic separation of ADMA from its structural isomer, SDMA, as well as from L-arginine and other related compounds that may be present in the sample and can also react with the derivatizing agent. oup.comresearchgate.net Methodical optimization of the mobile phase composition, pH, and gradient elution is essential to achieve the necessary resolution. nih.gov The fluorescent derivatives are stable enough for routine analysis of numerous samples. nih.gov

Table 1: Example Parameters for HPLC-FLD Analysis of ADMA

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Derivatization Reagent | o-Phthaldialdehyde (OPA) with a thiol (e.g., 3-mercaptopropionic acid) | nih.gov |

| Mobile Phase | Potassium phosphate buffer (e.g., 25-50 mM, pH 6.5) with acetonitrile | nih.govnih.gov |

| Detection | Fluorescence with excitation at 340 nm and emission at 455 nm | nih.gov |

| Internal Standard | N-g-monomethyl-L-arginine (NMMA) or Monoethylarginine (MEA) | nih.govnih.gov |

| Lower Limit of Quantification (LLOQ) | As low as 12 nM in human plasma | nih.gov |

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a gold standard for the quantification of ADMA due to its high sensitivity, specificity, and speed. researchgate.netnih.gov This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. Unlike HPLC-FLD, derivatization is often not required, although it can be used to improve chromatographic retention. oup.comnih.gov

The primary advantage of LC-MS/MS is its ability to differentiate between ADMA and its isomer SDMA based on their distinct fragmentation patterns, even if they are not fully separated chromatographically. oup.com The analysis is typically performed in the multiple reaction monitoring (MRM) mode, where a specific precursor ion for ADMA is selected and fragmented, and a resulting unique product ion is monitored for quantification. nih.gov This process provides exceptional selectivity and reduces interferences from the complex biological matrix. Stable isotope-labeled ADMA (e.g., D6-ADMA) is commonly used as an internal standard to ensure high accuracy and precision. google.com

Table 2: Example Parameters for LC-MS/MS Analysis of ADMA

| Parameter | Description | Reference |

|---|---|---|

| Column | Hydrophilic Interaction Chromatography (HILIC) or Reversed-Phase C18 | nih.govresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor → Product Ion Transition (m/z) | 203.2 → 172 or 203.2 → 158 | researchgate.net |

| Internal Standard | Stable isotope-labeled ADMA (e.g., [2H6]-ADMA) | proquest.com |

| Run Time | Typically less than 5-8 minutes | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is another powerful technique for ADMA quantification, though it is generally more labor-intensive than LC-MS/MS. nih.govnih.gov Because ADMA is a non-volatile amino acid, it requires chemical derivatization to increase its volatility for analysis by GC. nih.gov This typically involves a multi-step process, such as converting ADMA to its methyl ester and then reacting it with an acylating agent like pentafluoropropionic anhydride (PFPA). nih.govnih.gov

The derivatized ADMA is then separated on a GC column and detected by a mass spectrometer. nih.gov Similar to LC-MS/MS, GC-MS offers high specificity, and the use of a stable isotope-labeled internal standard ([2H6]-ADMA) ensures accurate quantification. nih.gov Despite the extensive sample preparation, validated GC-MS methods demonstrate high precision (≥97%) and accuracy (≥94%). nih.gov This method can achieve very low detection limits, on the order of femtomoles. nih.gov

Table 3: Example Parameters for GC-MS Analysis of ADMA

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Conversion to methyl ester pentafluoropropionic amide derivative | nih.gov |

| Ionization Mode | Electron-capture negative-ion chemical ionization | nih.gov |

| Detection Mode | Selected-Ion Monitoring (SIM) | epa.gov |

| Monitored Fragment Ion (m/z) | m/z 634 for ADMA derivative | nih.gov |

| Internal Standard | NG,NG-[2H6]-dimethyl-L-arginine ([2H6]-ADMA) | nih.gov |

| Limit of Detection | 2 fmol | nih.gov |

Sample Preparation Strategies for Biological Samples

Effective sample preparation is a critical prerequisite for the reliable analysis of ADMA in complex biological matrices such as plasma, serum, or urine. nih.gov The primary goals are to remove interfering substances, particularly proteins, and to concentrate the analyte to a level suitable for detection. researchgate.netnih.gov The two most common strategies are protein precipitation and solid-phase extraction. researchgate.netnih.gov

Protein Precipitation

Protein precipitation (PP) is a straightforward and rapid method for removing the bulk of proteins from biological samples. nih.govabcam.com This is typically the first step in the analytical workflow, especially before LC-MS/MS analysis. nih.gov The process involves adding a precipitating agent, such as an organic solvent or a strong acid, to the sample. nih.gov

Commonly used organic solvents include acetonitrile or methanol, often added in a 3:1 or 4:1 ratio to the plasma sample. sigmaaldrich.com Acids like trichloroacetic acid (TCA) are also effective. nih.gov After adding the agent, the sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, which contains ADMA and other small molecules, is then collected for further analysis. nih.gov While fast and simple, PP may offer less complete cleanup than other methods, and the potential for co-precipitation of the analyte exists. biorxiv.org

Table 4: Comparison of Protein Precipitation Agents for ADMA Sample Preparation

| Precipitating Agent | Typical Protocol | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Acetonitrile | Add 3 parts cold acetonitrile to 1 part plasma, vortex, centrifuge. | Simple, fast, compatible with LC-MS/MS. | May result in incomplete protein removal. | sigmaaldrich.comscirp.org |

| Trichloroacetic Acid (TCA) | Add cold 1M TCA to plasma, incubate on ice, centrifuge, neutralize supernatant. | Efficient protein removal, high analyte recovery (>90%). | Requires a neutralization step before analysis. | nih.gov |

| Methanol | Similar protocol to acetonitrile. | Effective for concentrating dilute samples. | May be less efficient for some proteins. | abcam.com |

Solid-Phase Extraction

Solid-phase extraction (SPE) is a more selective and thorough sample cleanup technique compared to protein precipitation. researchgate.net It is frequently employed in methods requiring high purity, such as HPLC-FLD and GC-MS. nih.govnih.gov For ADMA, which is a cationic molecule, strong cation-exchange (SCX) or mixed-mode cation-exchange (e.g., Oasis MCX) cartridges are the preferred choice. researchgate.netnih.govnih.gov

A typical SPE procedure involves four main steps:

Conditioning: The sorbent is activated with a solvent like methanol and then equilibrated with an aqueous solution. nih.gov

Loading: The pre-treated biological sample (e.g., diluted plasma) is loaded onto the cartridge, where ADMA and other cationic compounds bind to the sorbent. nih.gov

Washing: The cartridge is washed with solutions like 0.1 M HCl and methanol to remove neutral and anionic interferences while the analyte of interest remains bound. nih.govnih.gov

Elution: ADMA is eluted from the sorbent using a basic solution, commonly a mixture containing ammonium hydroxide and methanol. researchgate.netnih.gov

This process effectively isolates ADMA from proteins and other interfering substances, leading to a cleaner extract and improved analytical performance. researchgate.net SPE methods can achieve high absolute recoveries of over 85-95% for ADMA. nih.govcdu.edu.au

Table 5: Typical Protocol for Solid-Phase Extraction (SPE) of ADMA using Cation-Exchange Cartridges

| Step | Reagent/Solvent | Purpose | Reference |

|---|---|---|---|

| Conditioning | Methanol, followed by 0.1 M HCl or ultrapure water | To activate the sorbent material. | nih.govnih.gov |

| Sample Loading | Plasma diluted with an acidic buffer (e.g., 4% phosphoric acid) | To bind ADMA and other cationic molecules to the sorbent. | nih.gov |

| Washing | 0.1 M HCl, followed by Methanol | To remove unbound, interfering compounds. | nih.govnih.gov |

| Elution | Ammonia/Methanol/Water mixture | To desorb and collect the purified ADMA. | nih.govnih.gov |

Use of Isotopically Labeled Standards in Quantification

The accurate quantification of N-g-N-g-dimethyl arginine hydrochloride, more commonly known as asymmetric dimethylarginine (ADMA), in biological samples is critical for understanding its physiological and pathological roles. Isotope dilution mass spectrometry has emerged as a robust and reliable reference method for this purpose. Current time information in Beirut, LB, LB.researchgate.net This technique involves the use of stable isotopically labeled (SIL) versions of the analyte as internal standards, which are added to a sample at a known concentration at the beginning of the analytical process. researchgate.netnih.gov

These SIL internal standards, such as deuterium-labeled ADMA (e.g., d7-ADMA) or carbon-13 labeled arginine (13C6-arginine), are chemically identical to the native analyte but have a higher molecular weight due to the incorporated heavy isotopes. nih.govbiorxiv.orgahajournals.org Because the SIL standard behaves identically to the endogenous ADMA during sample preparation, extraction, derivatization, and chromatographic separation, it effectively corrects for any analyte loss or variability that may occur during these steps. plos.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical platform used for this quantification. nih.govamegroups.orgnih.gov The mass spectrometer can differentiate between the native ADMA and the heavier isotopically labeled standard based on their mass-to-charge ratio. mdpi.com By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard, a precise and accurate concentration of ADMA in the original sample can be determined. nih.gov This method offers high selectivity and sensitivity, overcoming issues like matrix effects that can interfere with other analytical techniques. researchgate.netnih.gov The use of SIL standards has been successfully applied to quantify ADMA in a variety of biological matrices, including plasma, serum, urine, and cell culture supernatants. Current time information in Beirut, LB, LB.researchgate.netnih.govnih.gov

Below is a table summarizing common isotopically labeled standards used in ADMA quantification.

| Isotopically Labeled Standard | Analyte(s) Quantified | Common Analytical Method | Reference |

|---|---|---|---|

| d7-ADMA | ADMA | LC-MS/MS | nih.govbiorxiv.org |

| 13C6-Arginine | L-arginine | LC-MS/MS | nih.govahajournals.org |

| d6-SDMA | SDMA | LC-MS/MS | nih.govbiorxiv.org |

| d4-L-homoarginine | L-homoarginine | LC-MS/MS | mdpi.com |

In Vitro Experimental Models

Cell Culture Systems (e.g., Endothelial Cells, Primary Fibroblasts)

In vitro cell culture systems are indispensable tools for investigating the cellular and molecular mechanisms of ADMA. These models allow for controlled experiments to dissect the direct effects of ADMA on specific cell types, avoiding the systemic complexities of in vivo models. researchgate.net

Endothelial Cells: Primary endothelial cells and cell lines, such as human umbilical vein endothelial cells (HUVECs), are the most extensively used systems to study the vascular effects of ADMA. researchgate.netamegroups.org Since ADMA is a competitive inhibitor of nitric oxide synthase (NOS), these studies have been fundamental in demonstrating how elevated ADMA levels lead to endothelial dysfunction. Current time information in Beirut, LB, LB. Research using endothelial cell cultures has shown that ADMA treatment reduces the production of nitric oxide (NO), a critical signaling molecule for vasodilation and vascular health. amegroups.orgnih.gov

Specific findings from endothelial cell culture studies include:

Inhibition of Cell Motility: ADMA has been shown to inhibit the migration and motility of endothelial cells, key processes in angiogenesis and vascular repair. nih.govplos.orgmdpi.com

Induction of Cytoskeletal Changes: Treatment with ADMA can induce the formation of stress fibers and focal adhesions in endothelial cells, altering their morphology and function. nih.govmdpi.com These effects are often mediated through the activation of the RhoA/Rho kinase signaling pathway. nih.govmdpi.com

Increased Oxidative Stress: Studies have demonstrated that ADMA can promote oxidative stress within endothelial cells, partly by uncoupling eNOS, which then produces superoxide instead of NO. nih.gov

Regulation of DDAH: Endothelial cells are used to study the regulation of dimethylarginine dimethylaminohydrolase (DDAH), the primary enzyme responsible for ADMA degradation. For example, factors like oxidized LDL or inflammatory cytokines can decrease DDAH expression or activity in cultured endothelial cells, leading to ADMA accumulation. amegroups.org

Primary Fibroblasts: Primary fibroblasts, including human skin fibroblasts and renal interstitial fibroblasts, have been utilized to explore the role of ADMA in processes like cellular senescence and fibrosis. A study using human skin fibroblasts demonstrated that ADMA promotes cellular senescence via a pathway involving increased reactive oxygen species (ROS) production and activation of p38 MAPK. biorxiv.org In the context of kidney disease, cultured renal interstitial fibroblasts have been used to investigate the role of protein arginine methyltransferase 1 (PRMT1), the enzyme that synthesizes the precursors of ADMA. These studies link PRMT1 activity to fibroblast activation and the progression of fibrosis. ahajournals.org

The following table summarizes key findings from in vitro studies using these cell systems.

| Cell Type | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Endothelial Cells | Porcine Pulmonary Artery Endothelial Cells (PAECs) | ADMA induces stress fiber formation and inhibits cell motility via the RhoA/Rho kinase pathway. | nih.govmdpi.com |

| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVECs) | 4-hydroxynonenal (4-HNE) increases intracellular ADMA by decreasing DDAH1 expression. | researchgate.net |

| Endothelial Cells | Human Coronary Artery Endothelial Cells | Pathophysiological concentrations of ADMA elicit significant changes in gene expression related to cardiovascular risk. | nih.gov |

| Primary Fibroblasts | Human Skin Fibroblasts | ADMA promotes cellular senescence through a reactive oxygen species (ROS)-p38 MAPK pathway. | biorxiv.org |

| Primary Fibroblasts | Rat Renal Interstitial Fibroblasts | PRMT1 mediates fibroblast activation and fibrogenesis through Smad3 signaling. | ahajournals.org |

In Vivo Animal Models

Rodent Models (e.g., Rats, Mice)

Rodent models, particularly genetically modified mice and various rat models of disease, have been instrumental in establishing the causal role of ADMA in pathophysiology in vivo. nih.gov These models allow for the investigation of the systemic consequences of altered ADMA levels, bridging the gap between cellular mechanisms and clinical disease.

Mouse Models: Genetically engineered mice have provided the most direct evidence for the function of the ADMA pathway.

DDAH1 Knockout Mice: Global or endothelial-specific deletion of the DDAH1 gene (the primary enzyme for ADMA metabolism) results in mice with significantly elevated plasma and tissue concentrations of ADMA. Current time information in Beirut, LB, LB.biorxiv.org These DDAH1-deficient mice exhibit key pathological features, including increased blood pressure, endothelial dysfunction, and impaired vasodilation, confirming that DDAH1 is the critical enzyme for regulating circulating ADMA and that elevated ADMA has a causal role in cardiovascular dysfunction. Current time information in Beirut, LB, LB.ahajournals.orgnih.gov

DDAH Transgenic Mice: Conversely, mice that are engineered to overexpress DDAH have lower circulating ADMA levels, increased NO production, and are often protected from conditions like ischemia-induced angiogenesis impairment. nih.govbiorxiv.org

Disease Models: The role of ADMA has been studied in various mouse models of disease. For instance, in a murine model of hindlimb ischemia, elevated tissue ADMA levels were associated with an impaired angiogenic response, an effect that was blunted in DDAH transgenic mice. nih.gov

Rat Models: Various rat models have been used to study the association of ADMA with specific diseases.

Spontaneously Hypertensive Rats (SHRs): These rats exhibit elevated ADMA levels in tissues like the kidneys and lungs, suggesting a role for ADMA in the pathogenesis of hypertension. researchgate.net

Bile Duct Ligation (BDL) Model: BDL in rats induces liver cirrhosis and is associated with significantly higher plasma and hepatic ADMA levels, providing a model to study the role of ADMA in liver disease and associated multi-organ failure. mdpi.com

Chemically-Induced Disease Models: Rats treated with N-nitroso-N-methylurea (NMU) to induce mammary tumors showed increased plasma ADMA concentrations, suggesting that tumor cells may be a source of ADMA. researchgate.netahajournals.org Furthermore, continuous infusion of ADMA into young rats has been used as a model to induce endothelial dysfunction and study its consequences on cognitive function and gut microbiota. nih.gov

The table below highlights significant findings from key rodent model studies.

| Rodent Model | Study Focus | Key Findings | Reference |

|---|---|---|---|

| DDAH1 Knockout Mouse | Role of DDAH1 in ADMA metabolism | DDAH1 deletion leads to elevated plasma ADMA, increased blood pressure, and endothelial dysfunction. | Current time information in Beirut, LB, LB. |

| DDAH Overexpressing Mouse | Effect of lowering ADMA | Overexpression of DDAH blunts the rise in ADMA and improves angiogenic response to ischemia. | nih.gov |

| Bile Duct Ligation Rat | ADMA in liver disease | BDL rats exhibit higher plasma and hepatic ADMA levels, linked to increased PRMT1 and decreased DDAH expression. | mdpi.com |

| ADMA Infusion Rat | Systemic effects of elevated ADMA | Continuous ADMA infusion in young rats caused cognitive deficits and intestinal inflammation. | nih.gov |

Molecular Biology Techniques

Gene Expression Analysis (e.g., DDAH, PRMT)

Molecular biology techniques are essential for investigating the regulation of the ADMA pathway at the genetic level. Analyzing the gene expression of the enzymes responsible for ADMA synthesis (Protein Arginine Methyltransferases, PRMTs) and degradation (Dimethylarginine Dimethylaminohydrolase, DDAH) provides critical insights into the mechanisms that control cellular and circulating ADMA concentrations. nih.govmdpi.com

The expression levels of DDAH (both DDAH1 and DDAH2 isoforms) and PRMT (primarily PRMT1) are often reciprocally regulated in pathological conditions. amegroups.orgmdpi.com For instance, in the kidneys of diabetic rats, studies have shown that the expression of PRMT1 mRNA and protein is significantly elevated, while the expression of DDAH1 is reduced, leading to an accumulation of ADMA. amegroups.org Similarly, in murine models of metabolic dysfunction-associated steatohepatitis (MASH), elevated hepatic and plasma ADMA levels were associated with a significant upregulation of hepatic Prmt1 gene expression. biorxiv.org

Gene expression analysis is performed using a variety of techniques:

Quantitative Polymerase Chain Reaction (qPCR): This technique is widely used to accurately measure the mRNA levels of DDAH1, DDAH2, and PRMT1 in cells or tissues, allowing for the quantification of changes in gene transcription in response to various stimuli or in different disease states. amegroups.org

Western Blotting: This method is used to detect and quantify the protein levels of DDAH and PRMT, providing information on whether changes in mRNA expression translate to changes in the amount of functional enzyme. amegroups.org

Microarrays and RNA-Seq: High-throughput techniques like microarrays have been used to assess the broad impact of ADMA on the entire transcriptome. Studies using human coronary artery endothelial cells treated with pathophysiological concentrations of ADMA revealed significant changes in the expression of over 50 genes, including an upregulation of PRMT3, suggesting that ADMA can influence the expression of enzymes involved in its own synthesis. nih.govnih.gov

Gene Silencing (siRNA) and Overexpression: These techniques are used to manipulate the expression of DDAH or PRMT genes in cell culture or in vivo to directly assess their impact on ADMA levels and cellular function. nih.gov Studies have shown that overexpression of DDAH increases NO production, while silencing DDAH has the opposite effect. nih.govmdpi.com

These analyses have been crucial in identifying regulatory pathways that control ADMA levels. For example, research in endothelial cells has shown that transcription factors like the sterol response element binding proteins (SREBPs) can regulate DDAH gene expression, providing a link between cholesterol metabolism and ADMA levels. nih.gov

Gene Silencing (e.g., siRNA for DDAH)

Gene silencing techniques, particularly the use of small interfering RNA (siRNA), have been instrumental in elucidating the specific roles of dimethylarginine dimethylaminohydrolase (DDAH) isoforms in the metabolism of N-g-N-g-dimethyl arginine (asymmetric dimethylarginine, ADMA) and the regulation of nitric oxide (NO) synthesis. By selectively targeting and degrading the mRNA of DDAH-1 and DDAH-2, researchers can observe the direct consequences of reduced expression of these enzymes.

Studies in bovine aortic endothelial cells have demonstrated that siRNA-mediated silencing of DDAH-1 can lead to a significant decrease in total DDAH activity. nih.gov For instance, DDAH-1 gene silencing resulted in a 64% decrease in total DDAH activity, while DDAH-2 silencing led to a 48% decrease. nih.gov This reduction in DDAH-1 activity is associated with a 48% reduction in the L-arginine/ADMA ratio and a 27% decrease in endothelial NO bioavailability. nih.gov Supplementation with L-arginine was able to partially restore the NO production lost due to DDAH-1 silencing, indicating that the effects of DDAH-1 are largely dependent on ADMA accumulation. nih.gov

Conversely, silencing of DDAH-2 in the same cell type resulted in a more pronounced reduction in NO bioavailability (57%), yet the L-arginine/ADMA ratio remained unchanged, and L-arginine supplementation had no restorative effect. nih.gov This suggests that DDAH-2 influences NO production through mechanisms that are independent of ADMA. nih.gov

In vivo studies in rats using intravenous administration of siRNAs targeting DDAH-1 or DDAH-2 have provided further insights into their distinct physiological roles. Selective reduction of DDAH-1 protein and mRNA in the kidney cortex, liver, and mesenteric resistance vessels led to an increase in serum ADMA levels. mendeley.comahajournals.org However, this increase in systemic ADMA did not consistently alter endothelium-dependent relaxation. nih.govmendeley.com In contrast, silencing of DDAH-2, which is strongly expressed in blood vessels, did not affect serum ADMA levels but significantly reduced endothelium-derived relaxing factor (EDRF)/NO responses. nih.govmendeley.com

These findings highlight the differential roles of the DDAH isoforms, with DDAH-1 being the primary regulator of circulating ADMA levels, and DDAH-2 playing a more direct role in regulating vascular NO production. mendeley.com

Overexpression Studies

Overexpression studies, utilizing gene transfer techniques or transgenic animal models, have been pivotal in confirming the role of DDAH in regulating ADMA levels and NO synthesis. By increasing the expression of DDAH, researchers can investigate the physiological consequences of enhanced ADMA metabolism.

In cultured endothelial cells, the overexpression of human DDAH-1 has been shown to induce a twofold increase in nitric oxide synthase (NOS) activity and NO production. ahajournals.org Similarly, studies in bovine aortic endothelial cells demonstrated that overexpression of DDAH-1 and DDAH-2 increased endothelial NO by 24% and 18%, respectively. nih.gov This increase in NO production following DDAH-1 overexpression was associated with a 27% increase in the L-arginine/ADMA ratio. nih.gov

Transgenic mice overexpressing human DDAH-1 (hDDAH-1) have provided compelling in vivo evidence for the function of this enzyme. These animals exhibit approximately twofold increases in tissue NOS activity and urinary nitrogen oxides, which are indicative of total body NO production. ahajournals.org This enhanced NO synthesis is associated with a significant, approximately twofold, reduction in plasma ADMA levels. ahajournals.orgnih.gov The overexpression of DDAH-1 in these transgenic mice also leads to physiological changes, including a 13 mm Hg reduction in systolic blood pressure and decreased systemic vascular resistance. ahajournals.org

Furthermore, DDAH-1 transgenic mice have shown protection against the detrimental effects of elevated ADMA. For example, while ADMA administration in non-transgenic mice significantly reduces cerebral arteriolar responses to acetylcholine, this inhibitory effect is largely absent in DDAH-1 transgenic mice. nih.gov These animals also exhibit enhanced neovascularization and are more resistant to the inhibitory effects of ADMA on angiogenesis and arteriogenesis following hindlimb ischemia. nih.govahajournals.org This is linked to reduced plasma and tissue ADMA levels and enhanced tissue NOS activity. nih.govahajournals.org

Interestingly, while DDAH-1 overexpression clearly impacts ADMA levels and NO synthesis, the overexpression of DDAH-2 also enhances endothelial NO production but appears to do so independently of ADMA, as levels of this NOS inhibitor were not significantly altered. nih.gov

| Experimental Approach | Target | Key Findings | Reference |

| Gene Silencing (siRNA) | DDAH-1 | 64% decrease in total DDAH activity; 27% reduction in NO bioavailability; 48% reduction in L-Arg/ADMA ratio. | nih.gov |

| DDAH-2 | 48% decrease in total DDAH activity; 57% reduction in NO bioavailability; No change in L-Arg/ADMA ratio. | nih.gov | |

| DDAH-1 (in vivo) | Increased serum ADMA levels. | mendeley.comahajournals.org | |

| DDAH-2 (in vivo) | Reduced EDRF/NO responses; No change in serum ADMA. | nih.govmendeley.com | |

| Overexpression | DDAH-1 & DDAH-2 | 24% and 18% increase in endothelial NO, respectively. | nih.gov |

| DDAH-1 (transgenic mice) | ~2-fold increase in tissue NOS activity; ~2-fold reduction in plasma ADMA. | ahajournals.orgnih.gov | |

| DDAH-1 (transgenic mice) | 13 mm Hg reduction in systolic blood pressure. | ahajournals.org |

Biochemical Assays

A variety of biochemical assays are employed to investigate the impact of this compound on cellular and enzymatic processes. These assays allow for the quantitative measurement of key molecules and enzyme activities, providing a deeper understanding of the mechanisms of action.

Nitric Oxide Production Measurement (e.g., Nitrite/Nitrate Levels, EPR Spin Trapping)

The quantification of nitric oxide (NO) production is crucial in studies involving ADMA, a known inhibitor of nitric oxide synthase (NOS). Due to the short half-life of NO, its production is often assessed by measuring its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻), collectively referred to as NOx. mdpi.comahajournals.org Fluorometric assays, such as the 2,3-diaminonaphthalene (DAN) assay, and colorimetric methods like the Griess reaction assay are commonly used to measure NOx concentrations in plasma, urine, tissue homogenates, and cell culture medium. mdpi.comahajournals.org These methods provide a reliable index of total NO production. ahajournals.orgmdpi.com For instance, studies have used these assays to demonstrate that overexpression of DDAH leads to increased urinary NOx, reflecting a higher total body NO production. ahajournals.org

Electron paramagnetic resonance (EPR) spin trapping offers a more direct method for detecting and quantifying NO. This technique involves the reaction of NO with a spin trap, such as an iron-dithiocarbamate complex (e.g., Fe²⁺-(MGD)₂ or Fe-(DETC)₂), to form a stable paramagnetic adduct that produces a characteristic EPR spectrum. colab.wsismrm.orguu.nl This allows for the specific detection of NO in biological samples, including cultured cells and tissues. nih.govcolab.wsuu.nl EPR has been used to show that DDAH-1 gene silencing reduces endothelial NO production by 27%, while DDAH-2 silencing causes a 57% reduction. nih.gov The amplitude of the EPR signal is proportional to the amount of NO produced, enabling quantitative comparisons between different experimental conditions. nih.gov

Arginase Activity Assays

Arginase and NOS compete for the same substrate, L-arginine. Therefore, it is important to determine if ADMA affects arginase activity, as this could indirectly influence L-arginine availability for NOS. Arginase activity is typically measured by quantifying the production of urea, a product of L-arginine hydrolysis by arginase. nih.govmdpi.com This can be done using a colorimetric assay that monitors the conversion of arginine to urea and ornithine. nih.govmdpi.com

In vitro studies using bovine arginase have been conducted to assess the direct effect of ADMA on the enzyme's activity. These assays measured urea production in the presence of L-arginine and increasing concentrations of ADMA. The results demonstrated that ADMA, even at high concentrations, has no measurable effect on arginase activity. nih.gov This indicates that ADMA is neither a substrate nor an inhibitor of arginase. nih.gov

DDAH Activity Assays

The activity of DDAH, the enzyme responsible for metabolizing ADMA, is a key parameter in studies of ADMA-related pathophysiology. DDAH activity can be determined by measuring the conversion of a substrate to a product. One common method involves incubating tissue homogenates or cell lysates with a labeled substrate, such as L-[³H]N-monomethylarginine (L-NMMA) or [¹⁴C]-L-NMMA, and then quantifying the formation of labeled L-citrulline. nih.gov Another approach is to measure the rate of consumption of the substrate, ADMA, using techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov

A more convenient and less costly method is a colorimetric assay based on the Prescott-Jones method, which has been optimized for measuring DDAH-dependent L-citrulline production in tissue homogenates. nih.govnih.gov This assay uses diacetyl monoxime to derivatize the ureido group of L-citrulline, forming a colored product that can be quantified spectrophotometrically. nih.govnsf.gov To ensure accuracy, it is necessary to remove interfering substances like urea by treating the sample with urease. nih.govnih.gov This optimized colorimetric assay for L-citrulline production has been shown to correlate well with the direct measurement of ADMA consumption. nih.govnih.gov

Proteomic Approaches for Arginine Methylation Studies

Proteomic approaches have become indispensable for the large-scale identification and quantification of arginine methylation, a crucial post-translational modification. These methods allow for a global view of the "methylome" and can distinguish between different forms of methylated arginine, including asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). nih.govcellsignal.com

A key strategy in proteomic analysis of arginine methylation is the use of immunoaffinity enrichment. nih.govfrontiersin.org This involves the use of antibodies that specifically recognize different methylated arginine residues. For example, specific antibodies have been developed to be highly selective for ADMA (aDMA) or SDMA (sDMA). nih.gov These antibodies can be used to purify methylated peptides from cell extracts. nih.govcellsignal.com